Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate is a compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-tert-butyl azetidin-3-one.
Horner–Wadsworth–Emmons Reaction: This step involves the reaction of (S)-tert-butyl azetidin-3-one with a phosphonate ester in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the corresponding (S)-tert-butyl (2-oxoazetidin-3-ylidene)acetate.
Aza-Michael Addition: The (S)-tert-butyl (2-oxoazetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl or amine derivatives.
Substitution: Formation of substituted azetidinone derivatives.
Scientific Research Applications
Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate involves the inhibition of N-acylethanolamine acid amidase (NAAA). This enzyme is responsible for the hydrolysis of fatty acid ethanolamides, which are signaling molecules involved in the regulation of inflammation and pain. By inhibiting NAAA, this compound reduces the breakdown of these signaling molecules, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxoazetidine-1-carboxylate: Another azetidinone derivative with similar structural features.
Benzyl (S)-(2-oxoazetidin-3-yl)carbamate: A structurally related compound with similar biological activities.
Uniqueness
Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate is unique due to its specific inhibition of NAAA, which distinguishes it from other azetidinone derivatives. Its potent anti-inflammatory properties and potential for drug development make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H14N2O3 |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6(5)11/h5H,4H2,1-3H3,(H,9,11)(H,10,12)/t5-/m0/s1 |
InChI Key |
NJMSEXDHKYVLKY-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC1=O |
Origin of Product |
United States |
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